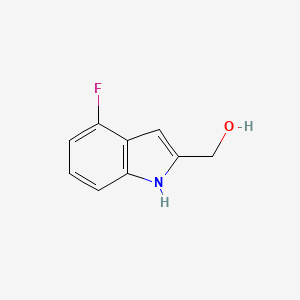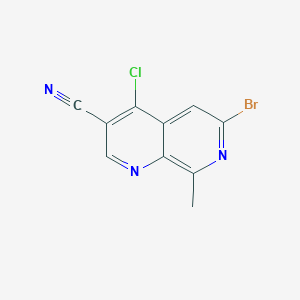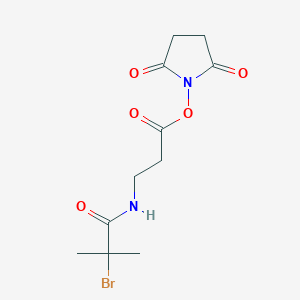
(2S)-1-Boc-2-methylpyrrolidine-2-methanamine
Descripción general
Descripción
(2S)-1-Boc-2-methylpyrrolidine-2-methanamine, also known as (2S)-2-Methyl-2-pyrrolidine-1-carboxylic acid tert-butyl ester, is a chiral molecule with a tert-butyl ester group at the carboxylic acid end. It is a versatile building block for organic synthesis, with applications in the pharmaceutical and agrochemical industries. It is used as an intermediate in the synthesis of a wide range of compounds, including peptides, peptidomimetics, and heterocyclic compounds. It is also used as a starting material for the synthesis of chiral molecules with a wide range of biological activities.
Aplicaciones Científicas De Investigación
1. Chemosensing and Biological Imaging
(2S)-1-Boc-2-methylpyrrolidine-2-methanamine derivatives exhibit significant potential in chemosensing, particularly for the detection of metal ions. For instance, a fluorescent chemosensor incorporating a BODIPY indicator substituted with a specific methanamine group has shown high selectivity and sensitivity in detecting copper ions (Cu2+). This application extends to biological imaging, where such chemosensors can visualize Cu2+ levels within living cells, presenting valuable tools for biological and medical research (Yang et al., 2016).
2. Catalysis and Synthesis
The compound and its related derivatives are widely used in various catalytic and synthetic processes. For instance:
- It's involved in chemoenzymatic syntheses, such as the kinetic resolution and selective oxidation processes, leading to high diastereo- and enantioselectivity in the synthesis of specific compounds (Haddad & Larchevěque, 2005).
- It serves as a key component in asymmetric Friedel-Crafts-Type reactions, where specific catalysts promote the nucleophilic addition of compounds to N-Boc imines, enabling the construction of multiple ring systems (Yokota et al., 2023).
3. Structural Studies and Mechanistic Insights
Research involving (2S)-1-Boc-2-methylpyrrolidine-2-methanamine also provides valuable mechanistic insights into various chemical processes. For example:
- Studies on the lithiation-substitution of N-Boc-2-phenylpyrrolidine have contributed to understanding the formation of quaternary stereocenters, crucial in the development of pharmaceutically relevant compounds. These studies often involve sophisticated techniques like in situ IR spectroscopic monitoring (Sheikh et al., 2012).
4. Pharmaceutical Intermediates and Synthesis
This compound is also instrumental in synthesizing various pharmaceutical intermediates, reflecting its broad applicability in drug development. For instance:
- It is used as a chiral catalytic source in the borane-mediated asymmetric reduction of prochiral ketones, demonstrating its potential in producing pharmaceutical intermediates with high enantiomeric excess (Basavaiah et al., 2006).
5. Material Science and Complex Formation
Beyond its applications in chemistry and biology, this compound finds relevance in material science. For example:
- Its derivatives play a role in the formation of zwitterionic species and complex formation with other molecules, which is significant in understanding material properties and interactions (Focante et al., 2004).
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQQDWACAUDUJC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-Boc-2-methylpyrrolidine-2-methanamine | |
CAS RN |
1408057-41-9 | |
| Record name | tert-butyl (2S)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)
![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)


![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)




